2-methyl-N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide is a synthetic compound with the molecular formula C19H18N4O4S and a molecular weight of 398.44 g/mol. This compound is notable for its potential applications in various fields of research, particularly in medicinal chemistry and pharmacology. Its structure features a nitro group, an oxadiazole ring, and a thioether linkage, which may contribute to its biological activities.
The compound is cataloged in chemical databases such as PubChem, where it is identified by the InChI Key SUGHAEAMLMPUMU-UHFFFAOYSA-N. It falls under the category of organic compounds, specifically those containing nitrogen and sulfur functionalities. The presence of the oxadiazole ring classifies it as a heterocyclic compound, which is often explored for its pharmacological properties.
The synthesis of 2-methyl-N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide typically involves several key steps:
These steps may require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the desired product.
The molecular structure of 2-methyl-N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide can be represented using various structural formulas:
InChI=1S/C19H18N4O4S/c1-12-6-3-4-7-14(12)11-28-19-22-21-17(27-19)10-20-18(24)15-8-5-9-16(13(15)2)23(25)26/h3-9H,10-11H2,1-2H3,(H,20,24)
This representation highlights the connectivity between atoms in the compound.
Property | Value |
---|---|
Molecular Formula | C19H18N4O4S |
Molecular Weight | 398.44 g/mol |
IUPAC Name | 2-methyl-N-((5-(4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide |
The chemical reactivity of this compound can be explored through its potential interactions in biological systems:
These reactions are crucial for understanding how this compound might behave in biological systems and its potential degradation pathways.
Property | Value |
---|---|
Appearance | Solid (crystalline) |
Solubility | Soluble in organic solvents (specifics may vary) |
Property | Value |
---|---|
Melting Point | Not specified |
Stability | Stable under standard conditions |
These properties are essential for applications in laboratory settings and industrial processes.
2-methyl-N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide has several potential applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: